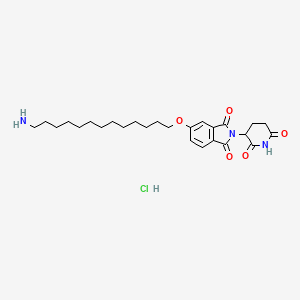

Thalidomide-5-O-C13-NH2 (hydrochloride)

説明

Contextualization within the Evolution of Immunomodulatory Imide Drugs (IMiDs)

The story of Thalidomide-5-O-C13-NH2 (hydrochloride) begins with its parent compound, thalidomide (B1683933). Initially marketed in the late 1950s as a sedative, thalidomide was soon discovered to be a potent anti-emetic used to treat morning sickness in pregnant women. nih.gov This led to a major medical disaster, as the drug caused severe birth defects, and it was banned in the early 1960s. nih.govbohrium.com However, subsequent research uncovered its significant anti-inflammatory, anti-angiogenic, and immunomodulatory properties. nih.govbohrium.comresearchgate.net This revival led to its approval for treating complications of leprosy and, later, multiple myeloma. nih.govbohrium.comnih.gov

The therapeutic success of thalidomide, coupled with its severe side effects, spurred the development of a new class of therapeutics known as Immunomodulatory Imide Drugs (IMiDs). researchgate.netnih.gov These structural analogs of thalidomide were designed to enhance the desirable therapeutic effects while minimizing adverse reactions. bohrium.comnih.gov Key examples of these second-generation IMiDs include Lenalidomide (B1683929) and Pomalidomide (B1683931), which demonstrated improved potency in inhibiting tumor necrosis factor-alpha (TNF-α) and possessed powerful anticancer properties. bohrium.comnih.gov The development of IMiDs marked a significant evolution, shifting from a single controversial drug to a versatile class of compounds that have become mainstays in the treatment of hematological cancers. bohrium.comresearchgate.net These drugs function through multiple mechanisms, including direct anti-tumor effects, inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune system by co-stimulating T-cells and Natural Killer (NK) cells. researchgate.netnih.gov

Structural Derivation and Design Rationale of Thalidomide-5-O-C13-NH2 (hydrochloride)

Thalidomide-5-O-C13-NH2 (hydrochloride) is a product of rational, ligand-based drug design, building upon the core structure of thalidomide. nih.gov The thalidomide molecule consists of two key rings: a phthalimide (B116566) ring and a glutarimide (B196013) ring. encyclopedia.pub It is the glutarimide ring that is essential for binding to the Cereblon (CRBN) protein. smolecule.com

The design of Thalidomide-5-O-C13-NH2 (hydrochloride) involves specific modifications to the parent thalidomide structure to impart new functionality. The key structural features are:

Thalidomide Core : Retains the fundamental glutarimide and phthalimide rings necessary for CRBN binding.

Linker Attachment Point : The "5-O" designation indicates that a linker is attached at the 5-position of the phthalimide ring via an oxygen atom. This specific placement is chosen to extend away from the core structure without disrupting the critical interaction with CRBN.

Alkane Linker Chain (C13) : A 13-carbon alkane chain serves as a flexible spacer. The length and flexibility of this linker are critical parameters in its application, allowing for the proper orientation and distance between the two ends of a larger chimeric molecule.

Terminal Amine Group (NH2) : The linker terminates in a primary amine group. This reactive group serves as a chemical handle, allowing for the covalent attachment of other molecules, such as ligands for a specific target protein. xcessbio.com The hydrochloride salt form enhances the compound's stability and solubility.

The primary rationale for this design is to create a "warhead" for an E3 ligase that can be incorporated into a larger molecule. This derivative is not intended to be a drug itself but rather a building block for Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com

| Feature | Description | Purpose |

| Core Structure | Thalidomide (Phthalimide and Glutarimide rings) | Binds to the Cereblon (CRBN) protein. smolecule.com |

| Attachment Point | 5-position of the phthalimide ring via an oxygen atom | Provides an exit vector for the linker without hindering CRBN binding. |

| Linker | 13-carbon alkane chain (C13) | Acts as a flexible spacer to connect to a target protein ligand. |

| Functional Group | Terminal Amine (NH2) | Provides a reactive site for conjugation to other molecules. xcessbio.com |

| Salt Form | Hydrochloride | Improves stability and solubility for research applications. |

Foundational Role as a Cereblon (CRBN) E3 Ubiquitin Ligase Ligand

The biological activity of thalidomide and its analogs, including Thalidomide-5-O-C13-NH2 (hydrochloride), is mediated through their binding to Cereblon (CRBN). nih.gov CRBN is a crucial protein that acts as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. nih.gov The ubiquitin-proteasome system is the cell's natural machinery for degrading old or damaged proteins. E3 ligases are responsible for recognizing specific proteins and marking them for destruction by attaching a small protein called ubiquitin. nih.gov

By itself, the CRL4-CRBN complex targets a specific set of proteins for degradation. However, when an IMiD like thalidomide binds to CRBN, it effectively acts as a "molecular glue," altering the substrate specificity of the E3 ligase. nih.govnih.gov This new complex can now recognize and ubiquitinate proteins that it would not normally interact with, such as the transcription factors IKZF1 and IKZF3, leading to their degradation. nih.gov This mechanism is central to the therapeutic effects of IMiDs in multiple myeloma.

Thalidomide-5-O-C13-NH2 (hydrochloride) is designed explicitly to leverage this interaction. medchemexpress.commedchemexpress.com It functions as a high-affinity ligand that recruits the CRBN E3 ligase machinery. In the context of PROTAC technology, this compound serves as one half of a hetero-bifunctional molecule, bringing the cell's degradation machinery into close proximity with a specific protein of interest targeted by the other half of the PROTAC. nih.gov

Overview of Emerging Research Paradigms and Academic Significance for Novel Thalidomide Analogs

The development of novel thalidomide analogs like Thalidomide-5-O-C13-NH2 (hydrochloride) is at the forefront of an emerging research paradigm: targeted protein degradation. nih.gov This strategy offers a powerful alternative to traditional enzyme inhibition, as it seeks to eliminate a disease-causing protein from the cell entirely, rather than just blocking its function.

The most significant application of this thalidomide analog is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). xcessbio.commedchemexpress.comnih.gov A PROTAC is a chimeric molecule composed of:

A ligand that binds to a target protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase (like Thalidomide-5-O-C13-NH2).

A chemical linker that connects the two ligands. nih.gov

When a PROTAC is introduced into a cell, it forms a ternary complex, bringing the target protein and the E3 ligase together. nih.gov This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. This approach allows researchers to target proteins that were previously considered "undruggable" by conventional small molecules. The academic and therapeutic significance is immense, as it opens up new avenues for treating a wide range of diseases, including cancer and neurodegenerative disorders. nih.govsmolecule.com Thalidomide-5-O-C13-NH2 (hydrochloride) represents a key, ready-to-use component that simplifies the development of new PROTACs, enabling researchers to focus on designing ligands for new and challenging protein targets.

Structure

3D Structure of Parent

特性

分子式 |

C26H38ClN3O5 |

|---|---|

分子量 |

508.0 g/mol |

IUPAC名 |

5-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C26H37N3O5.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-34-19-12-13-20-21(18-19)26(33)29(25(20)32)22-14-15-23(30)28-24(22)31;/h12-13,18,22H,1-11,14-17,27H2,(H,28,30,31);1H |

InChIキー |

OKOWXHFKZIMFFM-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCN.Cl |

製品の起源 |

United States |

Synthetic Strategies and Methodologies for Thalidomide 5 O C13 Nh2 Hydrochloride and Analogous Structures

Core Thalidomide (B1683933) Precursor Synthesis and Optimization

The synthesis of the fundamental thalidomide structure has evolved from lengthy, low-yield procedures to more efficient and scalable methods. These advancements are critical for the practical production of thalidomide and its analogues for research and therapeutic development.

Historically, the synthesis of thalidomide was a multi-step process, often beginning with readily available starting materials like phthalic anhydride (B1165640) and L-glutamic acid or L-glutamine. sci-hub.semdpi.com One common pathway involved the N-carbethoxylation of phthalic anhydride to produce N-carbethoxyphthalimide, which was then reacted with L-glutamine. mdpi.comthieme-connect.com Another established route involves the direct reaction of phthalic anhydride with L-glutamic acid to form N-phthaloyl-DL-glutamic acid. sci-hub.seacs.org This intermediate is then cyclized to form the glutarimide (B196013) ring of thalidomide. sci-hub.seacs.org

| Starting Material 1 | Starting Material 2 | Key Intermediate | Reported Overall Yield | Reference |

| Phthalic Anhydride | L-Glutamic Acid | N-Phthaloyl-DL-glutamic acid | ~31% | mdpi.com |

| N-Carbethoxyphthalimide | L-Glutamine | N-Phthaloyl-L-glutamine | - | mdpi.comthieme-connect.com |

This table summarizes established pathways for thalidomide synthesis, highlighting the starting materials and key chemical intermediates.

| Method | Key Reagents | Overall Yield | Key Advantages | Reference |

| Two-Step (Optimized) | Phthalic anhydride, L-glutamic acid, ammonium (B1175870) acetate | 56% | High yield, simple, potential for industrial scale | acs.org |

| Two-Step (Crystallization) | L-glutamine, N-carbethoxyphthalimide, CDI, DMAP | 67% | High purity (>99%), simple filtration | thieme-connect.com |

| Microwave-Assisted | N-phthaloyl-DL-glutamic acid, thiourea, diphenyl ether | 73% | Rapid (12 min reaction), scalable | tandfonline.com |

This interactive table outlines advancements in thalidomide synthesis, comparing different efficient methodologies.

Thalidomide possesses a chiral center in its glutarimide ring and exists as two enantiomers, (R)-thalidomide and (S)-thalidomide. oregonstate.edu It is well-documented that the biological activities of thalidomide are enantiomer-specific; the (R)-enantiomer was responsible for the desired sedative effects, while the (S)-enantiomer was found to be teratogenic. oregonstate.edu A significant challenge is that the enantiomers can interconvert under physiological conditions, a process known as racemization. mdpi.com

To address this, a key area of research is the development of configurationally stable analogues. acs.org One successful approach involves introducing a substituent, such as a methyl or phenyl group, at the C4 position of the glutarimide ring (the β-position to the imide carbonyl). acs.orgnih.gov This modification prevents the racemization of the stereogenic center. acs.org The asymmetric synthesis of these analogues often starts from chiral precursors like β-substituted pyroglutamic acids. acs.org For example, the synthesis of 4-phenyl-thalidomide has been achieved from (2R,3S)-3-phenylglutamic acid, which undergoes a crucial epimerization step to yield the desired trans-diastereomer. acs.org Studies on such configuration-stable analogues have shown a pronounced enantioselectivity in their biological activity, underscoring the importance of stereochemical control in designing new thalidomide-based molecules. nih.gov

Introduction and Elaboration of the C13-Amine Moiety

The synthesis of Thalidomide-5-O-C13-NH2 requires the specific attachment of a 13-carbon linker with a terminal amine group to the 5-position of the thalidomide's phthalimide (B116566) ring. This process involves regioselective chemistry and strategies for chain construction.

Attaching a linker to the C5 position of the phthalimide ring is a key step in creating thalidomide-based PROTACs. nih.gov This modification provides the attachment point for a linker connected to a warhead that targets a specific protein for degradation. nih.gov The synthesis of C5-functionalized analogues often begins with a substituted phthalic anhydride. For instance, the synthesis of pomalidomide (B1683931), an analogue of thalidomide, starts with 3-nitrophthalic anhydride. mdpi.com The nitro group is positioned at what will become the C4 position of the final phthalimide ring (often referred to as C5 in the context of PROTAC linker nomenclature).

This nitro group can be carried through the synthesis of the thalidomide scaffold and then catalytically reduced (e.g., using hydrogenation) to an amino group (-NH2). This C5-amino group serves as a versatile chemical handle. It can be further modified, for example, by diazotization followed by substitution to introduce a hydroxyl group (-OH). This hydroxyl group can then act as a nucleophile in an etherification reaction (e.g., a Williamson ether synthesis) with a linker that has a suitable leaving group, such as a halide. This strategy allows for the precise and regioselective installation of the linker at the desired C5 position.

The construction of a long hydrocarbon chain with a terminal amine requires a separate synthetic sequence. The C13-amine linker is typically prepared with a protected amine at one end and a reactive group at the other, ready for coupling to the thalidomide core.

Several methods exist for synthesizing long-chain alkyl amines. jst.go.jpgoogle.com One common approach is the reaction of a long-chain 1-bromo-alkane with an excess of ammonia (B1221849) or a protected amine source. google.com For the specific case of a C13-amine linker intended for attachment via an ether linkage, a suitable precursor would be a 13-carbon diol (1,13-tridecanediol). One hydroxyl group can be converted into a good leaving group (like a tosylate or bromide), while the other is used for the coupling reaction. The terminal amine can be introduced by converting the remaining hydroxyl group into an azide, followed by reduction.

Alternatively, a modular approach can be employed where a shorter, bifunctional molecule is iteratively extended. For example, the Wittig reaction can be used to couple N-protected amino aldehydes with phosphorane ylides to construct long, unsaturated chains, which are then hydrogenated. mdpi.com For PROTAC synthesis, a common strategy is to use a linker precursor like N-Boc-13-amino-1-tridecanol. The hydroxyl group can be activated (e.g., mesylated) to react with the C5-hydroxy-thalidomide derivative, forming the ether bond. The Boc-protecting group on the terminal amine is stable during this coupling step and can be removed in the final step using acidic conditions, which concurrently forms the hydrochloride salt of the terminal amine, yielding the final product, Thalidomide-5-O-C13-NH2 (hydrochloride).

Formation of the Hydrochloride Salt

The final step in the preparation of many amine-containing pharmaceutical compounds, including Thalidomide-5-O-C13-NH2, is the formation of a hydrochloride salt. This process is generally performed to improve the compound's stability, crystallinity, and aqueous solubility. The conversion of the free amine to its hydrochloride salt is typically achieved by treating a solution of the purified amine with hydrochloric acid.

The choice of solvent is crucial for obtaining a crystalline salt. Common solvents used for this purpose include isopropanol, ethanol, acetone, or mixtures thereof with water. For instance, a general procedure might involve dissolving the free amine of Thalidomide-5-O-C13-NH2 in a suitable solvent like a mixture of 2-propanol and water. An equimolar or slight excess of concentrated hydrochloric acid is then added to the solution. The hydrochloride salt typically precipitates out of the solution, sometimes aided by cooling or the addition of an anti-solvent. The resulting solid is then isolated by filtration, washed with a cold solvent to remove any residual acid or impurities, and dried under vacuum. The conditions, such as temperature and concentration, are optimized to ensure the formation of a stable and crystalline product.

Table 1: General Conditions for Hydrochloride Salt Formation

| Parameter | Typical Conditions |

|---|---|

| Acid | Hydrochloric Acid (aqueous or in organic solvent) |

| Solvent System | Isopropanol, Ethanol, Acetone, Water mixtures |

| Temperature | Often performed at elevated temperatures for dissolution, followed by cooling to induce crystallization |

| Stoichiometry | Typically 1.0 to 1.5 equivalents of HCl relative to the amine |

Advanced Chemical Transformations for Derivative Generation

The thalidomide scaffold is a versatile platform for the generation of a diverse range of derivatives. Through various chemical transformations, the physicochemical and biological properties of thalidomide analogs can be finely tuned. These modifications can be targeted at different positions of the molecule, including the glutarimide ring, the phthalimide ring, or appended linkers as in the case of Thalidomide-5-O-C13-NH2.

N-Alkylation Reactions for Modulating Structural Properties

N-alkylation of the glutarimide ring of thalidomide and its analogs is a strategy employed to modify the compound's properties. The acidic N-H bond of the glutarimide moiety can be deprotonated with a suitable base, and the resulting anion can react with an alkylating agent.

Studies have shown that the addition of N-alkyl groups to the glutarimide ring can impact the molecule's lipophilicity and, consequently, its pharmacokinetic profile. For example, the synthesis of N-alkyl analogs can be achieved by treating thalidomide with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). Research on N-alkyl analogs of thalidomide has indicated that such modifications have a minimal effect on the inhibition of tumor necrosis factor-alpha (TNF-α) production in cell cultures. nih.gov This suggests that the glutarimide N-H is not essential for this particular biological activity, allowing for modification at this site without loss of this specific function.

Table 2: N-Alkylation of the Glutarimide Ring

| Reactant | Reagent | Conditions | Outcome |

|---|---|---|---|

| Thalidomide | Alkyl Halide (e.g., Methyl Iodide, Propyl Bromide) | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-alkylated thalidomide analog |

Acylation Strategies for Amide Formation

For a molecule like Thalidomide-5-O-C13-NH2, the terminal primary amine of the C13 linker is a key functional handle for further derivatization, most commonly through acylation to form an amide bond. This is a fundamental reaction in the synthesis of PROTACs, where the amine-terminated linker is coupled to a carboxylic acid on a ligand for a target protein.

A variety of modern amide coupling reagents can be employed for this transformation. Standard conditions often involve the use of reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or DMF. The carboxylic acid is first activated by the coupling reagent, and this activated intermediate then reacts with the primary amine of the thalidomide derivative to form the desired amide. The choice of coupling reagent and conditions is often tailored to the specific substrates to maximize yield and purity. For instance, a solution of a carboxylic acid-bearing molecule, EDC, and HOBt in DCM would be reacted with Thalidomide-5-O-C13-NH2 to yield the corresponding amide. researchgate.net

Table 3: Common Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) | DCM (Dichloromethane) or DMF (Dimethylformamide) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF (Dimethylformamide) |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM (Dichloromethane) |

Controlled Hydrolysis and Stability Considerations in Analog Design

The stability of thalidomide and its analogs is a critical factor in their design and therapeutic application. The thalidomide molecule contains two imide rings, both of which are susceptible to hydrolysis. The glutarimide ring, in particular, can undergo hydrolysis under physiological conditions, which can lead to a mixture of metabolites. nih.gov This hydrolysis is pH-dependent and can also be influenced by enzymatic activity. nih.gov

In the context of analog design, understanding and controlling the rate of hydrolysis is paramount. For derivatives like Thalidomide-5-O-C13-NH2, the stability of both the core thalidomide structure and the linker is important. The introduction of an ether linkage at the 5-position of the phthalimide ring, as in the target compound, is a modification that can influence the electronic properties of the ring system and potentially its susceptibility to hydrolysis. Studies on thalidomide analogs have shown that the rate of hydrolysis can be modulated by structural changes. For example, replacing a carbonyl group with an oxetane (B1205548) ring has been explored to improve plasma stability and block racemization. nih.govacs.org The stability of the linker itself, especially in PROTACs, is also a key consideration, as cleavage of the linker would uncouple the two active ends of the molecule. Therefore, in the design of such analogs, careful consideration is given to creating structures that maintain their integrity for a sufficient duration to elicit their intended biological effect.

Table 4: Factors Influencing Thalidomide Analog Stability

| Structural Feature | Influence on Stability |

|---|---|

| Glutarimide Ring | Susceptible to hydrolysis, opening to form glutamine derivatives. |

| Phthalimide Ring | Also susceptible to hydrolysis, though generally more stable than the glutarimide ring. |

| Substituents | Electronic and steric effects of substituents on either ring can alter the rate of hydrolysis. |

| Linker Chemistry | The type of chemical bonds in the linker (e.g., ether, amide) will determine its stability under physiological conditions. |

Molecular Mechanisms and Cellular Interactions of Thalidomide 5 O C13 Nh2 Hydrochloride

Mechanism of Cereblon (CRBN) E3 Ubiquitin Ligase Recruitment

The primary mechanism of action for thalidomide (B1683933) and its derivatives involves their interaction with Cereblon (CRBN), which functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, forming CRL4^CRBN^. nih.govrsc.orgnih.gov The binding of thalidomide analogs to CRBN is a critical initiating step that modulates the ligase's activity and substrate specificity. rsc.orgnih.gov

Ligand-Induced Allosteric Modulation of CRBN

The binding of Thalidomide-5-O-C13-NH2 (hydrochloride) to CRBN induces a conformational change in the protein. This allosteric modulation is a key feature of how this class of molecules, often referred to as immunomodulatory drugs (IMiDs), functions. nih.gov The thalidomide-binding domain of CRBN is a pocket that, when occupied by a ligand like Thalidomide-5-O-C13-NH2 (hydrochloride), alters the surface of CRBN. nih.gov This altered surface then presents a new binding interface, enabling the recruitment of proteins that would not normally interact with CRBN, known as neo-substrates. nih.gov Interestingly, the binding of thalidomide can also inhibit the auto-ubiquitination of CRBN, leading to its stabilization and increased levels within the cell, which may enhance the degradation of its target proteins. nih.govnih.gov

Assembly and Functional Dynamics of the Cullin-RING Ligase 4 (CRL4^CRBN^) Complex

The CRL4^CRBN^ complex is a multi-protein assembly essential for the ubiquitination process. It is composed of Cullin 4 (CUL4), Regulator of Cullins 1 (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN. nih.govnih.gov DDB1 acts as an adaptor, linking CRBN to the CUL4A scaffold, which in turn binds the RING finger protein RBX1. nih.gov RBX1 is responsible for recruiting the ubiquitin-conjugating enzyme (E2), which carries activated ubiquitin. The binding of Thalidomide-5-O-C13-NH2 (hydrochloride) to CRBN does not disrupt the core CRL4^CRBN^ complex but rather repurposes its function. nih.gov By inducing the recruitment of neo-substrates, the thalidomide derivative effectively hijacks the cellular ubiquitin-proteasome system to target specific proteins for destruction. rsc.org

Selective Neo-Substrate Recognition and Proteasomal Degradation Cascades

The key therapeutic innovation of thalidomide-based PROTACs lies in their ability to induce the degradation of specific target proteins by bringing them into the proximity of the CRL4^CRBN^ E3 ligase. nih.gov The structure of the thalidomide analog plays a crucial role in determining which neo-substrates are recruited. researchgate.netnih.gov

Ubiquitination and Degradation of Ikaros Family Zinc Finger Proteins (IKZF1 and IKZF3)

Among the most well-characterized neo-substrates of the CRBN-thalidomide complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov These proteins are critical for the survival of multiple myeloma cells. nih.gov Upon binding of a thalidomide analog, CRBN recognizes and binds to a specific degron motif within IKZF1 and IKZF3. nih.gov This leads to their polyubiquitination by the CRL4^CRBN^ complex and subsequent degradation by the 26S proteasome. nih.govnih.gov The degradation of IKZF1 and IKZF3 has been shown to be a central mechanism of action for the anti-myeloma effects of thalidomide and its derivatives. nih.govnih.gov

Degradation of Casein Kinase 1 Alpha (CK1α)

Another important neo-substrate targeted for degradation by certain thalidomide derivatives is Casein Kinase 1 Alpha (CK1α). researchgate.netnih.gov The degradation of CK1α is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q [del(5q)], where the gene encoding CK1α is located. nih.govnih.gov Cells with this deletion are haploinsufficient for CK1α and are therefore more sensitive to its further reduction. researchgate.netnih.gov Lenalidomide (B1683929), a thalidomide analog, has been shown to induce the ubiquitination and degradation of CK1α by the CRL4^CRBN^ complex, providing a mechanistic explanation for its efficacy in del(5q) MDS. researchgate.netnih.gov While thalidomide itself is a less potent degrader of CK1α compared to lenalidomide, this highlights the principle that small modifications to the thalidomide scaffold can alter neo-substrate specificity. nih.gov

Downstream Cellular and Immunological Signaling Pathway Modulation

The degradation of specific neo-substrates by thalidomide derivatives triggers a cascade of downstream cellular and immunological effects. The depletion of transcription factors like IKZF1 and IKZF3 leads to significant changes in gene expression. For instance, the degradation of IKZF1 and IKZF3 in multiple myeloma cells results in the downregulation of interferon regulatory factor 4 (IRF4) and MYC, which are essential for the survival of these cancer cells. nih.gov

Furthermore, in T-cells, the degradation of IKZF1 and IKZF3, which act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene, leads to increased IL-2 production. nih.govnih.gov This T-cell co-stimulatory activity contributes to the immunomodulatory effects of these compounds. nih.gov The anti-inflammatory properties of thalidomide derivatives are also linked to the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.govdrugbank.com Additionally, thalidomide has been shown to disrupt integrin-mediated signaling pathways, which can impact cell motility and invasion. nih.gov

Interactive Data Table: Neo-Substrates of Thalidomide Analogs and their Cellular Roles

| Neo-Substrate | Cellular Function | Consequence of Degradation | Key References |

|---|---|---|---|

| IKZF1 (Ikaros) | Lymphoid transcription factor, tumor suppressor in ALL, essential for myeloma survival. | Anti-myeloma activity, T-cell activation (increased IL-2). | nih.gov, nih.gov |

| IKZF3 (Aiolos) | Lymphoid transcription factor, essential for myeloma survival. | Anti-myeloma activity, T-cell activation (increased IL-2). | nih.gov, nih.gov |

| CK1α (Casein Kinase 1 Alpha) | Protein kinase involved in various cellular processes. | Therapeutic effect in del(5q) myelodysplastic syndrome. | researchgate.net, nih.gov, nih.gov |

| GSPT1 (G1 to S phase transition 1) | Involved in translation termination. | Potential therapeutic target in certain cancers. | researchgate.net |

| SALL4 | Transcription factor involved in development and cancer. | Implicated in teratogenic effects. | researchgate.net, nih.gov |

| PLZF (Promyelocytic Leukaemia Zinc Finger) | Transcription factor involved in development. | Implicated in teratogenic effects. | nih.gov, guidetopharmacology.org |

Table of Compounds

| Compound Name | |

|---|---|

| Thalidomide-5-O-C13-NH2 (hydrochloride) | |

| Thalidomide | |

| Lenalidomide | |

| Pomalidomide (B1683931) | |

| Ikaros (IKZF1) | |

| Aiolos (IKZF3) | |

| Casein Kinase 1 Alpha (CK1α) | |

| Interferon regulatory factor 4 (IRF4) | |

| MYC | |

| Interleukin-2 (IL-2) | |

| Tumor necrosis factor-alpha (TNF-α) | |

| G1 to S phase transition 1 (GSPT1) | |

| Sal-like protein 4 (SALL4) |

Regulation of Interleukin-2 (IL-2) Expression and Release

The influence of thalidomide on Interleukin-2 (IL-2), a key cytokine in T-cell proliferation, presents conflicting findings in scientific literature. Some studies indicate that thalidomide significantly boosts IL-2 production. In cultures of human mononuclear cells stimulated with antigens or mitogens, thalidomide treatment was found to substantially increase the levels of both intracellular and extracellular IL-2. nih.gov For instance, cells stimulated with Concanavalin-A (Con-A) produced, on average, 187% more IL-2 when treated with thalidomide. nih.gov Similarly, stimulation with Staphylococcal enterotoxin A and purified protein derivative of Mycobacterium tuberculosis resulted in IL-2 increases of 159% and 120%, respectively. nih.gov

Conversely, other research suggests that thalidomide does not modulate the immune response through IL-2. nih.gov Studies using the Jurkat human leukemia cell line found that thalidomide had no inhibitory effect on IL-2 production or its gene enhancer activity. nih.gov Furthermore, it did not impede the IL-2-dependent proliferation of other cell lines. nih.gov These findings suggest the immunomodulatory effects of thalidomide may occur through pathways independent of IL-2. nih.gov

Table 1: Effect of Thalidomide on IL-2 Production in Human Mononuclear Cells

| Stimulant | Average Increase in Extracellular IL-2 |

| Concanavalin-A (Con-A) | 187% |

| Staphylococcal enterotoxin A (SEA) | 159% |

| Purified Protein Derivative (PPD) | 120% |

| Data sourced from research on stimulated human mononuclear cells. nih.gov |

Attenuation of Tumor Necrosis Factor-alpha (TNF-α) Production Pathways

A primary and well-documented mechanism of thalidomide is its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.govnih.govsfcityclinic.org This inhibitory action is considered central to its anti-inflammatory effects. nih.gov Research has shown that thalidomide selectively inhibits TNF-α production by stimulated human monocytes. sfcityclinic.org

In laboratory models using murine epidermal dendritic cell lines, thalidomide inhibited TNF-α production in a dose-dependent manner and significantly decreased the corresponding mRNA levels. nih.gov In studies on fresh human Langerhans cells, TNF-α production was cut by 67.7% at a thalidomide concentration of 200 µg/mL. nih.gov This effect is also observed in clinical applications, where thalidomide treatment has been shown to reduce TNF-α production in patients with tuberculosis. nih.gov The mechanism for this attenuation is linked to the impairment of intracellular signaling pathways, specifically through the downregulation of MyD88 expression. nih.gov

Mechanistic Insights into Anti-Angiogenic Activity

Thalidomide's anti-cancer effects are partly attributed to its anti-angiogenic properties, meaning its ability to inhibit the formation of new blood vessels. nih.govelsevierpure.com This activity is crucial for restricting tumor growth and metastasis. elsevierpure.comnih.gov While thalidomide itself demonstrates this effect, research into its metabolites has provided further insight. nih.gov

One such metabolite, 5'-OH-thalidomide, which is formed by the hydroxylation of the glutarimide (B196013) ring, has been shown to possess moderate anti-angiogenic activity at high concentrations in rat aortic ring assays. nih.gov However, this effect was not observed in a human saphenous vein model, suggesting there may be species-specific differences in the activity of thalidomide's metabolites. nih.gov Nevertheless, novel analogues of thalidomide have been developed that display enhanced anti-angiogenic potency, indicating this remains a key area of therapeutic interest. nih.gov

Inhibition of Myeloid Differentiating Factor 88 (MyD88) Expression

A significant development in understanding thalidomide's mechanism is the discovery of its effect on Myeloid Differentiating Factor 88 (MyD88). MyD88 is a crucial adaptor protein that plays an essential role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors, which are vital for initiating inflammatory responses. nih.govmedchemexpress.com

Studies using murine macrophage-like cells demonstrated that thalidomide markedly reduces both the protein and mRNA expression of MyD88. nih.gov This downregulation impairs downstream signaling, which is a proposed mechanism for how thalidomide inhibits lipopolysaccharide (LPS)-induced TNF-α production. nih.gov Further research in models of the autoimmune disease Pemphigus Vulgaris confirmed that thalidomide could inhibit the elevated expression of MyD88, thereby alleviating inflammation and cell damage. nih.gov

Table 2: Effect of Thalidomide on Key Signaling Molecules

| Molecule | Effect of Thalidomide | Downstream Consequence |

| MyD88 | Marked reduction in protein and mRNA expression | Impaired LPS-induced TNF-α production |

| NF-κB | Prevention of activation | Inhibition of pro-inflammatory gene expression |

| IκB Kinase | Inhibition of kinase activity | Prevention of IκBα degradation |

| Summary of findings from cellular studies. nih.govnih.gov |

Prevention of Nuclear Factor Kappa B (NF-κB) Activation

The transcription factor Nuclear Factor Kappa B (NF-κB) is a master regulator of inflammatory responses, cell survival, and immunity. nih.gov Thalidomide has been shown to suppress the activation of NF-κB, which contributes significantly to its anti-inflammatory and other therapeutic properties. nih.govnih.gov

The mechanism of this suppression involves targeting the upstream kinase, IκB kinase (IKK). nih.gov Thalidomide inhibits the activity of IKK, which in a normal inflammatory response would phosphorylate the inhibitory protein IκBα. nih.govnih.gov By inhibiting IKK, thalidomide prevents the degradation of IκBα, which then remains bound to NF-κB, keeping it inactive in the cytoplasm. nih.govnih.gov This blockade prevents NF-κB from translocating to the nucleus and activating the expression of pro-inflammatory genes. nih.gov Interestingly, this inhibitory effect is selective; thalidomide effectively suppresses NF-κB activation induced by TNF and hydrogen peroxide, but not by other stimuli like LPS or ceramide. nih.gov

In Vitro Pharmacological and Mechanistic Investigations of Thalidomide 5 O C13 Nh2 Hydrochloride

In Vitro Assessment of Cereblon Binding and Ligase Activity

The direct interaction of Thalidomide-5-O-C13-NH2 (hydrochloride) with Cereblon (CRBN) and the subsequent impact on the E3 ubiquitin ligase activity are foundational to understanding its potential as a molecular glue or a component in Proteolysis Targeting Chimeras (PROTACs).

Biochemical Assays for Direct Compound-CRBN Engagement

Specific biochemical data, such as IC50 or Kd values from competitive binding assays (e.g., TR-FRET, AlphaScreen) for Thalidomide-5-O-C13-NH2 (hydrochloride) with CRBN, are not available in published literature. For comparison, studies on the parent compound, thalidomide (B1683933), have shown that its (S)-enantiomer exhibits a stronger binding affinity to CRBN than the (R)-enantiomer. nih.govresearchgate.net This differential binding is critical for the subsequent degradation of neo-substrates. Without specific assays for Thalidomide-5-O-C13-NH2 (hydrochloride), its direct binding affinity remains unquantified.

Cell-Based Assays for Ligand-Induced Neo-Substrate Ubiquitination

There is no specific information available on cell-based assays that demonstrate the ability of Thalidomide-5-O-C13-NH2 (hydrochloride) to induce the ubiquitination and degradation of known CRBN neo-substrates, such as Ikaros (IKZF1), Aiolos (IKZF3), or SALL4. Research on other thalidomide analogues has established that these compounds can effectively recruit such neo-substrates to the CRL4^CRBN^ complex, leading to their degradation. nih.govembopress.org For instance, the degradation of the transcription factor PLZF has been identified as a key event in thalidomide- and 5-hydroxythalidomide-induced teratogenicity. embopress.orgnih.govnih.gov However, similar mechanistic studies for Thalidomide-5-O-C13-NH2 (hydrochloride) have not been reported.

Functional Characterization in Defined Cellular Models

The functional consequences of CRBN engagement are typically evaluated through a series of in vitro cellular assays to determine the compound's immunomodulatory, anti-proliferative, and anti-angiogenic activities.

Evaluation of Immunomodulatory Effects on Cytokine Production Profiles (e.g., TNF-α, IL-2)

The effect of Thalidomide-5-O-C13-NH2 (hydrochloride) on the production of key cytokines such as TNF-α and IL-2 has not been specifically documented. Thalidomide itself is known to selectively inhibit the production of TNF-α from stimulated human monocytes and can also modulate the production of other cytokines, including IL-2. nih.govnih.govsfcityclinic.org This activity is a cornerstone of its immunomodulatory effects. The specific impact of the 5-O-C13-NH2 modification on this activity is unknown.

Assessment of Anti-Proliferative Activity in Cancer Cell Lines (e.g., HepG-2, MCF-7, PC3)

Quantitative data on the anti-proliferative activity of Thalidomide-5-O-C13-NH2 (hydrochloride) in cancer cell lines such as the hepatocellular carcinoma line HepG-2, the breast cancer line MCF-7, and the prostate cancer line PC3, are not available. Studies on other novel thalidomide analogs have demonstrated potent anti-proliferative effects, with some exhibiting greater activity than the parent compound. researchgate.netnih.gov For example, certain analogs have shown significant IC50 values against these cell lines, as detailed in the table below, which is based on data for other thalidomide derivatives.

| Cell Line | Thalidomide IC50 (µM) | Analog 18f IC50 (µM) | Analog 21b IC50 (µM) |

| HepG-2 | 11.26 ± 0.54 | 11.91 ± 0.9 | 10.48 ± 0.8 |

| PC3 | 14.58 ± 0.57 | 9.27 ± 0.7 | 22.56 ± 1.6 |

| MCF-7 | 16.87 ± 0.7 | 18.62 ± 1.5 | 16.39 ± 1.4 |

| Data from a study on different thalidomide analogs and is for comparative context only. nih.gov |

Without similar data for Thalidomide-5-O-C13-NH2 (hydrochloride), its potential as an anti-cancer agent remains speculative.

Assays for Angiogenesis Inhibition in Endothelial Cell Systems (e.g., Rat Aortic Ring Assay, Tube Formation)

There are no published results from angiogenesis assays, such as the rat aortic ring assay or endothelial cell tube formation assay, for Thalidomide-5-O-C13-NH2 (hydrochloride). The anti-angiogenic properties of thalidomide are well-established and are considered a key part of its therapeutic action. nih.gov Studies on thalidomide have shown its ability to inhibit microvessel formation from rat aortas, an effect that is dependent on metabolic activation. nih.gov Furthermore, novel thalidomide analogues have demonstrated significant anti-angiogenic activity in human in vitro models, in some cases surpassing the potency of thalidomide. nih.gov The influence of the specific chemical modifications present in Thalidomide-5-O-C13-NH2 (hydrochloride) on these anti-angiogenic effects has not been determined.

Investigation of Apoptosis Induction Mechanisms in Malignant Cells

Detailed experimental data specifically investigating the apoptosis induction mechanisms of Thalidomide-5-O-C13-NH2 (hydrochloride) in malignant cells are not extensively available in the public domain. However, based on the well-documented mechanisms of its parent compound, thalidomide, and its classification as a cereblon (CRBN) ligand, its pro-apoptotic effects are likely mediated through the modulation of key cellular pathways.

Thalidomide and its analogues are known to induce apoptosis in cancer cells, particularly in multiple myeloma, through several mechanisms. These include the activation of caspases, modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, and interference with survival signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. For instance, studies on thalidomide have shown it can trigger the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. Furthermore, thalidomide has been observed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately activating the intrinsic apoptotic pathway.

Given that Thalidomide-5-O-C13-NH2 (hydrochloride) functions as a CRBN ligand, it is plausible that its engagement with the E3 ubiquitin ligase complex leads to the degradation of specific substrate proteins that are critical for cancer cell survival, thereby triggering apoptosis. The degradation of these "neosubstrates" is a hallmark of the mechanism of action for thalidomide and its derivatives. Without specific studies on this particular compound, the precise downstream targets and the exact apoptotic pathways modulated remain to be elucidated.

Analysis of Cell Cycle Modulation

Specific research detailing the effects of Thalidomide-5-O-C13-NH2 (hydrochloride) on cell cycle progression in malignant cells is not readily found in published literature. The parent compound, thalidomide, has been reported to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can be cell-type dependent. For example, some studies have shown that thalidomide can cause a G0/G1 phase arrest, thereby inhibiting cell proliferation.

The mechanism underlying this cell cycle modulation is likely linked to its interaction with the CRBN-containing E3 ubiquitin ligase complex. By promoting the ubiquitination and subsequent proteasomal degradation of key cell cycle regulatory proteins, thalidomide and its analogues can halt the progression of the cell cycle. These target proteins could include cyclins, cyclin-dependent kinases (CDKs), or other essential factors required for phase transitions. For Thalidomide-5-O-C13-NH2 (hydrochloride), it is hypothesized that as a CRBN ligand, it would similarly influence the cell cycle by inducing the degradation of specific neosubstrates involved in cell cycle control. However, empirical data from cell cycle analysis studies, such as flow cytometry, on cells treated with this specific compound are needed to confirm this and to identify the precise point of cell cycle arrest.

Mechanism-of-Action Studies in Cell-Free Systems and Reconstituted Complexes

Thalidomide-5-O-C13-NH2 (hydrochloride) is identified as a ligand for the E3 ubiquitin ligase cereblon (CRBN). rsc.orgmedchemexpress.com This classification provides a foundational understanding of its mechanism of action at the molecular level. The primary mechanism of thalidomide and its derivatives involves their binding to CRBN, which is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. nih.gov

In cell-free systems and studies with reconstituted CRL4-CRBN complexes, thalidomide acts as a "molecular glue." medchemexpress.com Its binding to a specific pocket in CRBN allosterically modifies the substrate-binding surface of the ligase. This alteration enables the recruitment of proteins that are not normally recognized by CRBN, termed "neosubstrates." Once a neosubstrate is bound, the E3 ligase complex facilitates its polyubiquitination, marking it for degradation by the 26S proteasome.

The identity of the neosubstrates is determined by the specific chemical structure of the CRBN-binding ligand. For thalidomide, well-characterized neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, and casein kinase 1 alpha (CK1α) in cells with a specific genetic background. The degradation of these transcription factors is central to the anti-proliferative and immunomodulatory effects of thalidomide.

As Thalidomide-5-O-C13-NH2 (hydrochloride) is a derivative of thalidomide, it is highly probable that it functions through a similar mechanism of inducing the degradation of specific neosubstrates via the CRL4-CRBN complex. The appended "-5-O-C13-NH2 (hydrochloride)" moiety may influence its binding affinity for CRBN or alter the spectrum of neosubstrates it recruits for degradation. This compound is often utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-binding component. rsc.orgmedchemexpress.com

Compound Combination Studies in Preclinical Cell Models to Enhance Efficacy

While specific preclinical combination studies for Thalidomide-5-O-C13-NH2 (hydrochloride) are not detailed in the available literature, extensive research on its parent compound, thalidomide, provides a strong rationale for its use in combination therapies. The diverse mechanisms of action of thalidomide, including its anti-angiogenic, immunomodulatory, and direct anti-proliferative effects, make it a suitable candidate for combination with various anti-cancer agents.

Preclinical studies have demonstrated that thalidomide can synergize with conventional chemotherapeutic drugs and other targeted therapies. For example, in pancreatic cancer cell lines, thalidomide has been shown to enhance the apoptotic effects of gemcitabine. jcpjournal.org In acute myeloid leukemia cell lines, the combination of thalidomide with curcumin (B1669340) resulted in increased apoptosis and inhibition of cell proliferation. medchemexpress.com

The rationale for these combinations often lies in the complementary or synergistic mechanisms of the combined agents. For instance, combining a CRBN ligand like Thalidomide-5-O-C13-NH2 (hydrochloride) with a cytotoxic agent could lead to enhanced cell killing. The CRBN ligand could inhibit survival pathways or induce cell cycle arrest, thereby sensitizing the cancer cells to the DNA-damaging or microtubule-disrupting effects of the chemotherapeutic agent.

Furthermore, given the role of thalidomide and its analogues in modulating the tumor microenvironment, particularly through the inhibition of angiogenesis and modulation of immune cells, combination with agents that target these processes could also be beneficial. For example, combining a CRBN ligand with an anti-angiogenic agent like a VEGF inhibitor or with an immune checkpoint inhibitor could lead to a more robust anti-tumor response.

Future preclinical studies would be necessary to identify the most effective combination partners for Thalidomide-5-O-C13-NH2 (hydrochloride) and to elucidate the molecular basis for any observed synergistic effects.

Computational Chemistry and in Silico Modeling for Thalidomide 5 O C13 Nh2 Hydrochloride

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking serves as a foundational computational technique to predict the preferred orientation of a ligand when bound to a protein, forming a stable complex. For Thalidomide-5-O-C13-NH2 (hydrochloride), this analysis is crucial for confirming its engagement with CRBN and for providing insights into the structural basis of its activity.

Computational Prediction of Binding Modes with Cereblon

While specific peer-reviewed docking studies for Thalidomide-5-O-C13-NH2 (hydrochloride) are not extensively available, the binding mode can be reliably predicted based on extensive research on thalidomide (B1683933) and its derivatives. nih.govnih.gov The glutarimide (B196013) ring of the thalidomide scaffold is known to be the key pharmacophore that anchors the molecule into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. rsc.org This pocket is famously lined by three tryptophan residues (Trp380, Trp386, and Trp400). nih.gov

Computational docking simulations for analogs reveal that the glutarimide moiety forms critical hydrogen bonds with the backbone of residues within this pocket, while the phthalimide (B116566) ring is more solvent-exposed. scielo.org.za In the case of Thalidomide-5-O-C13-NH2 (hydrochloride), the 5-O-C13-NH2 linker is attached to the phthalimide ring. Docking studies would predict this lengthy, flexible linker to extend outwards from the binding pocket, making it available for conjugation to a ligand for a target protein, a fundamental requirement for its function in a PROTAC. The terminal amine group provides the reactive handle for this conjugation.

| Feature | Predicted Interaction with CRBN | Key Residues Involved |

| Glutarimide Ring | Anchors within the hydrophobic pocket | Trp380, Trp386, Trp400 |

| Phthalimide Ring | Solvent-exposed, provides attachment point for linker | - |

| 5-O-C13-NH2 Linker | Extends away from the binding site | - |

Characterization and Modeling of Ternary Complex Formation (Compound-CRBN-Target Protein)

The true utility of Thalidomide-5-O-C13-NH2 (hydrochloride) lies in its ability to induce the formation of a ternary complex, bringing CRBN into close proximity with a target protein for ubiquitination and subsequent degradation. nih.gov Computational modeling is instrumental in predicting the stability and geometry of this tripartite assembly.

Modeling the ternary complex involves docking the PROTAC molecule (composed of Thalidomide-5-O-C13-NH2, a linker, and a target protein ligand) into the respective binding sites of CRBN and the target protein. The length and flexibility of the C13 linker are critical parameters in these models, as they dictate the range of target proteins that can be successfully brought to the CRBN E3 ligase. The linker must be long enough to span the distance between the two proteins and flexible enough to adopt a conformation that allows for productive ubiquitination. These models can help rationalize the observed degradation efficiency of different PROTACs and guide the design of new ones with optimized linker lengths and compositions.

Molecular Dynamics Simulations for Conformational and Dynamic Insights

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-protein complex over time, providing crucial information about its stability and the conformational changes that may occur upon binding.

Analysis of Ligand-Induced Conformational Changes in CRBN

MD simulations of thalidomide analogs bound to CRBN have revealed that ligand binding can induce subtle but significant conformational changes in the protein. scielo.org.za These changes can affect the surface of CRBN that interacts with neosubstrates, the native substrates of the E3 ligase. For Thalidomide-5-O-C13-NH2 (hydrochloride), MD simulations would be employed to understand how the presence of the ligand, particularly the long C13 linker, might alter the conformational landscape of CRBN and potentially influence the recruitment of endogenous proteins.

Simulating the Dynamic Behavior of the Compound-Protein Complexes

MD simulations are invaluable for assessing the stability of the binding of Thalidomide-5-O-C13-NH2 (hydrochloride) to CRBN. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can monitor the persistence of key interactions, such as the hydrogen bonds in the tryptophan pocket, over nanoseconds or even microseconds. nih.govscielo.org.za Furthermore, MD simulations of the entire ternary complex can provide insights into the flexibility of the linker and the relative orientations of CRBN and the target protein, which are critical for efficient ubiquitin transfer.

| Simulation Parameter | Information Gained | Relevance to Thalidomide-5-O-C13-NH2 (hydrochloride) |

| Root Mean Square Deviation (RMSD) | Stability of the protein and ligand over time | Assesses the stability of the compound in the CRBN binding pocket. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual residues | Identifies regions of CRBN affected by ligand binding. |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonds | Confirms the stability of the glutarimide ring interaction. |

| Principal Component Analysis (PCA) | Large-scale conformational changes | Elucidates ligand-induced changes in CRBN's overall motion. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. rsc.org In the context of Thalidomide-5-O-C13-NH2 (hydrochloride) and related PROTACs, QSAR can be a powerful tool for predictive design.

By synthesizing and testing a library of PROTACs with varying linker lengths and compositions, a QSAR model can be developed. The model would use molecular descriptors (e.g., linker length, flexibility, hydrophobicity) as independent variables and a measure of degradation efficiency (e.g., DC50 or Dmax) as the dependent variable. Such a model could then be used to predict the activity of novel, unsynthesized PROTACs, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly accelerate the optimization of PROTACs for specific target proteins. While specific QSAR models for Thalidomide-5-O-C13-NH2-based PROTACs are not yet published, the principles of QSAR are actively being applied in the broader field of targeted protein degradation. rsc.org

Virtual Screening and De Novo Design Approaches for Novel Thalidomide-Based Scaffolds

Virtual screening and de novo design are powerful computational techniques used to identify and create novel molecules with desired biological activities. In the context of thalidomide-based scaffolds, these methods are employed to discover new CRBN ligands with improved properties, such as enhanced binding affinity, selectivity, and synthetic accessibility.

Virtual Screening:

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, in this case, the CRBN protein. This process typically begins with the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling.

Researchers have successfully utilized virtual screening to identify novel CRBN modulators. For instance, a study employing a combination of structural similarity searches, molecular docking, and substructure searches against a chemical database led to the discovery of new potential CRBN modulators. These efforts highlight the utility of virtual screening in expanding the chemical space of CRBN ligands beyond the traditional glutarimide scaffold.

De Novo Design:

De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch. This approach is particularly useful for generating innovative scaffolds that are not present in existing compound libraries. De novo design algorithms build molecules atom-by-atom or fragment-by-fragment within the binding site of the target protein, optimizing for favorable interactions.

For thalidomide-based scaffolds, de novo design can be used to generate novel linkers for PROTACs. The properties of the linker, such as its length, rigidity, and composition, are critical for the efficacy of a PROTAC. Computational tools can be used to design linkers that optimally position the thalidomide moiety for binding to CRBN and the warhead for binding to the target protein, thereby facilitating the formation of a stable and productive ternary complex. Recent advancements have even seen the application of deep generative models to design novel PROTAC-like structures, demonstrating the potential of artificial intelligence in this field arxiv.org.

A hypothetical virtual screening workflow for identifying novel thalidomide-based scaffolds could involve the following steps:

| Step | Description |

| 1. Target Preparation | The crystal structure of CRBN in complex with a known ligand (e.g., thalidomide) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. |

| 2. Ligand Library Preparation | A large library of commercially available or synthetically feasible compounds is prepared by generating 3D conformers and assigning appropriate chemical properties. |

| 3. Molecular Docking | The ligand library is docked into the binding site of CRBN using a program like AutoDock or Glide. The docking algorithm samples different orientations and conformations of each ligand and scores them based on their predicted binding affinity. |

| 4. Post-Docking Filtering | The top-scoring compounds are further filtered based on various criteria, such as molecular weight, lipophilicity, and the presence of key pharmacophoric features known to be important for CRBN binding. |

| 5. Visual Inspection and Selection | The final set of candidate compounds is visually inspected to assess the quality of their predicted binding poses and to select a diverse set of molecules for experimental validation. |

In Silico Assessment of Druggability and Predictive Selectivity Profiles

Once novel thalidomide-based scaffolds like "Thalidomide-5-O-C13-NH2 (hydrochloride)" have been designed or identified, it is crucial to assess their potential as drug candidates. In silico methods play a vital role in predicting the "druggability" of a compound, which encompasses its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its potential for toxicity. Furthermore, predicting the selectivity of a compound is essential to minimize off-target effects.

Druggability Assessment:

A variety of computational models are available to predict the ADMET properties of a molecule. These models are typically trained on large datasets of experimental data and can provide valuable early-stage information on a compound's likely behavior in the body. For a molecule like "Thalidomide-5-O-C13-NH2 (hydrochloride)," with its long hydrocarbon linker, properties such as solubility and permeability are of particular interest.

A hypothetical in silico ADMET profile for "Thalidomide-5-O-C13-NH2 (hydrochloride)" might look like this:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 508.05 g/mol | Within the range for oral bioavailability, but on the higher side. |

| LogP (Lipophilicity) | High | The long C13 chain significantly increases lipophilicity, which could impact solubility and metabolism. |

| Aqueous Solubility | Low | High lipophilicity often correlates with low aqueous solubility, which can affect absorption. |

| Blood-Brain Barrier Permeability | Likely to be low | The size and polar groups may limit penetration into the central nervous system. |

| CYP450 Inhibition | Possible | Many drugs are metabolized by cytochrome P450 enzymes; potential for inhibition needs to be assessed to avoid drug-drug interactions. |

| hERG Inhibition | Low Probability | Prediction of cardiac toxicity is a critical safety assessment. |

Predictive Selectivity Profiles:

The selectivity of a thalidomide-based PROTAC is determined by both the warhead, which binds to the target protein, and the thalidomide moiety, which binds to CRBN. While the thalidomide core provides the anchor to the E3 ligase, modifications to its structure, including the linker, can influence the formation and stability of the ternary complex with different target proteins.

Computational methods, such as molecular dynamics simulations and free energy calculations, can be used to predict the relative binding affinities of a PROTAC for different target proteins. These simulations can provide insights into the specific interactions that contribute to selectivity and can guide the design of more selective molecules. For instance, the shape and flexibility of the linker can favor the binding of one target protein over another.

By computationally screening a thalidomide-based PROTAC against a panel of known off-target proteins, a predictive selectivity profile can be generated. This allows for the early identification of potential off-target liabilities and enables the modification of the molecule to improve its selectivity before significant resources are invested in its development.

Advanced Research Applications and Future Directions in Thalidomide 5 O C13 Nh2 Hydrochloride Research

Advancements in Proteolysis-Targeting Chimera (PROTAC) Technology

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells. nih.govnih.gov They function by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway. acs.org A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. explorationpub.com This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. acs.org The development of PROTACs represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism, allowing for the targeting of proteins previously considered "undruggable". nih.gov

Thalidomide-5-O-C13-NH2 (hydrochloride) serves as a crucial component in PROTAC design, specifically as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.commedchemexpress.com CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov The thalidomide (B1683933) moiety of the molecule binds to a hydrophobic pocket at the C-terminus of the CRBN protein. This interaction recruits the entire CRL4^CRBN^ complex to the PROTAC-bound target protein. rsc.org

The utility of thalidomide and its derivatives, such as Thalidomide-5-O-C13-NH2 (hydrochloride), as CRBN ligands is well-established in the field of TPD. nih.gov The relatively small molecular weight of these ligands makes them amenable to chemical modification and optimization for improved drug-like properties. Consequently, a significant number of PROTACs that have advanced to clinical trials are based on CRBN recruitment. The specific structure of Thalidomide-5-O-C13-NH2 (hydrochloride), featuring a linker attachment point, makes it a ready-to-use building block for the synthesis of novel PROTACs. invivochem.com

| Feature | Description |

| E3 Ligase Target | Cereblon (CRBN) |

| Mechanism | Binds to CRBN, recruiting the CRL4^CRBN^ E3 ligase complex. |

| Role in PROTAC | E3 ligase-recruiting ligand ("handle" or "anchor"). |

| Advantage | Well-validated mechanism, amenable to chemical synthesis and optimization. |

The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. nih.gov The composition, length, rigidity, and attachment points of the linker significantly influence the physicochemical properties and biological activity of the PROTAC. nih.govexplorationpub.com Optimization of the linker is essential for achieving potent and selective protein degradation. researchgate.net

| Linker Parameter | Impact on PROTAC Efficacy |

| Length | Affects ternary complex formation and stability. |

| Composition | Influences solubility, permeability, and metabolic stability. |

| Attachment Point | Can alter binding affinities and degradation profiles. |

| Rigidity | Affects the conformational flexibility of the PROTAC. |

The development of effective PROTACs for a wide array of disease-associated proteins requires a rational design approach. griffith.edu.au This process often involves a multi-stage, iterative cycle of design, synthesis, and testing. Key stages include the identification and validation of a selective ligand for the protein of interest, optimization of this ligand's affinity and selectivity, selection of an appropriate E3 ligase and its corresponding ligand (such as Thalidomide-5-O-C13-NH2), and extensive optimization of the linker.

Computational modeling and structural biology are increasingly playing a vital role in the rational design of PROTACs. acs.org These methods can help predict the structure of the ternary complex and guide the design of linkers that promote favorable protein-protein interactions. Furthermore, innovative strategies such as the use of "click chemistry" can expedite the synthesis of PROTAC libraries with diverse linkers, facilitating the rapid identification of optimized degraders. researchgate.net

The success of PROTACs has spurred the development of other TPD technologies, broadening the horizons of this therapeutic modality. creative-biolabs.comnih.gov While PROTACs primarily utilize the ubiquitin-proteasome system, newer approaches are exploring other cellular degradation pathways, such as the lysosome. Technologies like Lysosome-Targeting Chimeras (LYTACs) and Macro-autophagy Degradation Target Chimeras (MADTACs) aim to degrade extracellular and membrane-associated proteins. nih.gov The fundamental principles learned from the development of small molecule degraders like those incorporating Thalidomide-5-O-C13-NH2 (hydrochloride) are instrumental in informing the design of these next-generation TPD strategies.

Exploration in Chemical Biology and Tool Molecule Development

Beyond its direct therapeutic potential in PROTACs, Thalidomide-5-O-C13-NH2 (hydrochloride) is a valuable tool in the field of chemical biology.

As a specific ligand for CRBN, Thalidomide-5-O-C13-NH2 (hydrochloride) can be employed as a chemical probe to investigate the biological functions of this E3 ligase. rsc.org By synthetically linking it to other molecules or labels, researchers can explore the downstream consequences of CRBN engagement in various cellular contexts. This can help to elucidate the roles of CRBN in normal cellular processes and in disease states. The ability to recruit CRBN to specific proteins of interest allows for the targeted degradation of those proteins, providing a powerful method for studying their function and their involvement in intracellular signaling pathways. This "knockdown" approach, facilitated by molecules like Thalidomide-5-O-C13-NH2 (hydrochloride), offers a more rapid and tunable alternative to genetic methods like RNA interference or CRISPR.

Development of Photo-Controllable Protein Degraders and Biosensors

The precise control over protein activity is a significant goal in chemical biology and drug discovery. Thalidomide derivatives, including functionalized versions like Thalidomide-5-O-C13-NH2 (hydrochloride), serve as crucial components in the development of sophisticated tools for targeted protein degradation, particularly those that can be controlled by light. These light-activated molecules, often called photo-controllable PROTACs (Proteolysis Targeting Chimeras) or photopharmacology agents, offer spatiotemporal control over protein degradation, a feature highly desirable for minimizing off-target effects and studying dynamic biological processes. nih.gov

The core principle involves incorporating a photoswitchable or photocleavable moiety into the linker connecting the thalidomide-based Cereblon (CRBN) ligand and the warhead that binds to the protein of interest (POI). nih.govnih.gov One common strategy employs azobenzene (B91143) linkers. nih.gov These linkers can exist in two isomeric states, trans and cis, and their conformation can be reversibly switched using light of specific wavelengths. nih.gov In the "dark" or ground state, the trans-isomer might be configured to allow the formation of a productive ternary complex between the POI, the photoPROTAC, and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov Upon irradiation with a specific wavelength of light, the azobenzene switches to the cis-isomer, which introduces a kink in the linker, making the distance between the warhead and the CRBN ligand too short to form a stable ternary complex, thus halting protein degradation. nih.gov This process is often reversible, allowing the degradation to be turned "on" and "off". nih.gov

Another approach utilizes photocleavable linkers. nih.gov In this "turn-off" strategy, the PROTAC is active in its initial state. nih.gov Upon exposure to UV light, the linker is cleaved, separating the CRBN-binding moiety from the POI-binding moiety, which permanently inactivates the degrader. nih.gov This method provides a way to precisely control the duration of protein degradation activity. nih.gov

These photo-controllable systems are not limited to protein degradation. The principles can be adapted to create light-sensitive biosensors. By linking a fluorescent reporter to a thalidomide-based PROTAC, it's possible to design biosensors that report on the formation of the ternary complex or the degradation event itself, providing a real-time readout of the biological process.

| Photo-controllable Strategy | Mechanism | Key Feature | Example Application |

| Photoswitchable PROTACs | Reversible isomerization of a linker (e.g., azobenzene) using light to control the distance between binding moieties. nih.gov | Reversible on/off control of protein degradation. nih.gov | Spatiotemporal control of BRD2 degradation. nih.gov |

| Photocleavable PROTACs | Irreversible cleavage of a light-sensitive linker to permanently inactivate the degrader. nih.gov | "Turn-off" switch for temporal control of degradation duration. nih.gov | Time-limited degradation of BRD4. nih.gov |

| Light-activated Biosensors | Integration of a reporter molecule with a photo-controllable PROTAC system. | Real-time monitoring of ternary complex formation or protein degradation. | Studying the kinetics and dynamics of PROTAC-mediated degradation. |

Patent Landscape and Intellectual Property Implications in Modern IMiD Research

The therapeutic and technological success of immunomodulatory imide drugs (IMiDs), from thalidomide's repurposing to the development of advanced PROTACs, has created a complex and dynamic patent landscape. google.comnih.govnih.gov Intellectual property (IP) protection is a critical driver of innovation in this field, incentivizing the substantial investment required for research and development. clarivate.combiorxiv.orgnih.gov

The patent landscape for IMiDs can be broadly categorized:

New Chemical Entities (NCEs): Patents in this category cover novel molecular structures of IMiDs and their derivatives. This includes modifications to the core thalidomide, lenalidomide (B1683929), or pomalidomide (B1683931) scaffolds to improve efficacy, selectivity, or physicochemical properties. tandfonline.com The chemical space for thalidomide-like molecules is extensively covered in the patent literature. tandfonline.comresearchgate.net

PROTACs and Molecular Glues: A significant and growing area of patent activity involves bifunctional molecules like PROTACs that utilize an IMiD as a Cereblon E3 ligase ligand. tandfonline.comthieme-connect.com These patents often claim a general structure comprising a warhead, a linker, and an E3 ligase binder, as well as specific combinations thereof. Companies exploiting PROTAC technology are major contributors to new CRBN ligand patents. tandfonline.com

Methods of Use: Patents may also cover new therapeutic applications for existing or novel IMiDs, targeting different diseases or patient populations. nih.gov

Formulations: Stable formulations for IMiD compounds, for instance for parenteral use, are also a subject of patent protection. google.com

Analysis of the patent landscape reveals several key trends. Geographically, the United States, Europe, and increasingly Mainland China are the primary jurisdictions for filing and litigating patents related to antineoplastic and immunomodulating therapies. clarivate.com The field is highly competitive, with numerous companies and academic institutions filing patents to protect their innovations. biorxiv.orgipwatchdog.com This has led to a dense and sometimes overlapping web of IP rights, making freedom-to-operate analyses essential for any new entrant. patentpc.com

For a company developing a specific molecule like Thalidomide-5-O-C13-NH2 (hydrochloride), IP considerations are paramount. A patent application would likely focus on the novelty of the entire structure, including the specific linker, and its application in forming PROTACs for degrading specific target proteins. Data demonstrating improved stability, efficacy, or a unique degradation profile would be crucial for supporting claims of non-obviousness and utility. nih.govacs.org As the field matures, the focus of patenting may shift from broad, foundational claims to more specific inventions, such as linkers that confer advantageous properties or ligands for previously unexploited E3 ligases. researchgate.net

| Patent Category | Description | Relevance to IMiD Research |

| New Chemical Entities (NCEs) | Protection for novel molecular structures. | Covers new thalidomide derivatives and next-generation CRBN ligands. tandfonline.com |

| Targeted Protein Degraders | Protection for bifunctional molecules (e.g., PROTACs) and molecular glues. | Protects specific degrader constructs utilizing IMiDs to recruit CRBN. tandfonline.comthieme-connect.com |

| Methods of Use | Protection for new therapeutic indications of a compound. | Expands the therapeutic potential of new and existing IMiDs. nih.gov |

| Formulations | Protection for specific drug delivery compositions. | Covers stable solutions for parenteral administration or other delivery methods. google.com |

Q & A

Q. What is the structural and functional role of Thalidomide-5-O-C13-NH2 (hydrochloride) in PROTAC design?

Thalidomide-5-O-C13-NH2 (hydrochloride) is a cereblon (CRBN)-binding ligand derived from thalidomide. Its primary function is to recruit CRBN, an E3 ubiquitin ligase, to enable targeted protein degradation via PROTACs (Proteolysis-Targeting Chimeras). The compound’s amino-terminated C13 linker allows conjugation to target protein ligands (e.g., kinase inhibitors), forming heterobifunctional molecules like THAL-SNS-032. This design facilitates ternary complex formation, ubiquitination, and subsequent proteasomal degradation of the target protein .

Q. What experimental methods are recommended for synthesizing and characterizing Thalidomide-5-O-C13-NH2 (hydrochloride)?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or amide coupling, using thalidomide as a starting material. The C13 linker is introduced through stepwise alkylation or PEG-based chemistry, followed by hydrochloride salt formation.

- Characterization : Use HPLC (with acetonitrile/phosphoric acid mobile phase) for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (ESI-MS) for molecular weight validation. Stability testing under varying pH and temperature conditions is critical for storage optimization .

Q. How does the C13 linker length affect PROTAC efficacy in vitro?

The C13 linker balances steric flexibility and spatial proximity between CRBN and the target protein. Shorter linkers (<C8) may hinder ternary complex formation, while excessively long linkers (>C16) reduce binding efficiency. Empirical optimization via SPR (surface plasmon resonance) or cellular degradation assays (e.g., Western blot for target protein levels) is required to validate linker performance in specific PROTAC designs .

Advanced Research Questions

Q. What strategies mitigate off-target effects of Thalidomide-5-O-C13-NH2 (hydrochloride) in CRBN-dependent degradation?

- CRBN Mutagenesis : Use CRISPR/Cas9 to generate CRBN-knockout cell lines as negative controls.